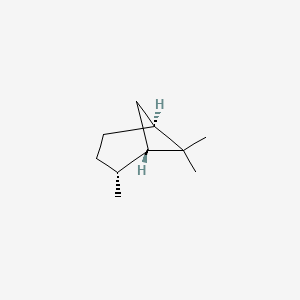
Haliclonadiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haliclonadiamine is a natural product found in Neopetrosia exigua, Haliclona, and other organisms with data available.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Haliclonadiamine and its derivatives have shown potential in antimicrobial and anticancer applications. Research indicates that haliclonadiamine analogues isolated from the marine sponge Halichondria panicea exhibit inhibitory effects against Mycobacterium smegmatis, a model organism for studying tuberculosis. These compounds also displayed weak cytotoxicities against the Huh-7 human cancer cell line, though they were less active compared to other related compounds (Abdjul et al., 2016). Another study found that haliclonadiamine, obtained from an Indonesian sponge Haliclona sp., inhibited the proliferation of various human cancer cell lines, suggesting its potential as an anticancer agent (Yamazaki et al., 2013).
Anti-Mycobacterial Activity
Haliclonadiamine derivatives isolated from Haliclona sp. have demonstrated antibacterial activities against several strains of Mycobacterium, including Mycobacterium smegmatis and M. bovis BCG, as well as pathogens of M. avium complex (MAC) disease (Abdjul et al., 2018).
Structural Studies and Synthesis
Structural reassignment of haliclonadiamine was conducted using X-ray crystallography, revealing a complex stereochemical relationship with related compounds and providing insights into its biosynthetic pathway. This research contributes significantly to understanding the molecular structure and potential biosynthesis of haliclonadiamine (Liu et al., 2020). Additionally, total syntheses of haliclonadiamine have been achieved, providing a pathway for laboratory production and further study of this compound (McDermott et al., 1996); (Taber & Wang, 1997).
Biomimetic Synthesis
Exploratory studies have been conducted towards the biomimetic synthesis of haliclonadiamine, proposing a biosynthetic pathway and conducting model studies that could lead to more efficient synthesis methods (Adlington et al., 2000).
properties
Product Name |
Haliclonadiamine |
|---|---|
Molecular Formula |
C25H40N2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(1S,2E,4E,6S,7R,12S,14S,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene |
InChI |
InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
ZKTFUNZCYRUILZ-ROZCUQDQSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1 |
Canonical SMILES |
C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 |
synonyms |
haliclonadiamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)
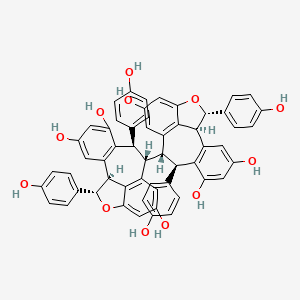
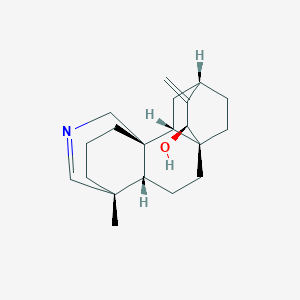
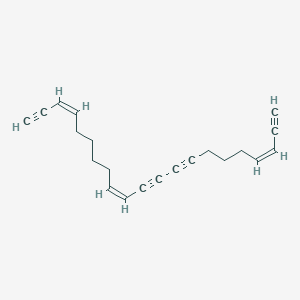
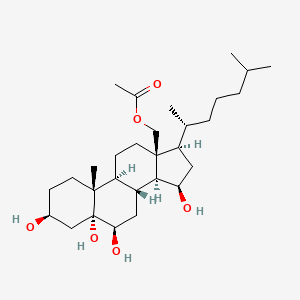
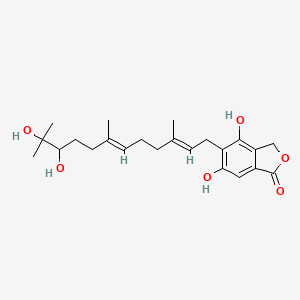
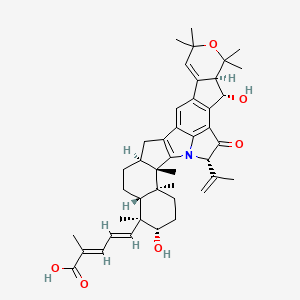
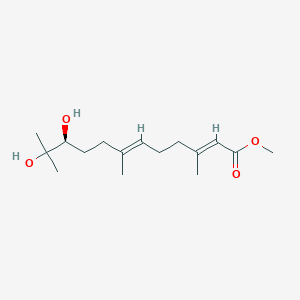
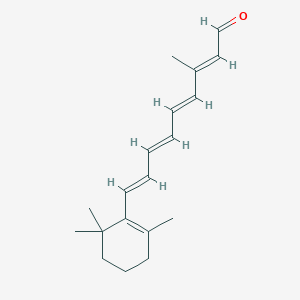
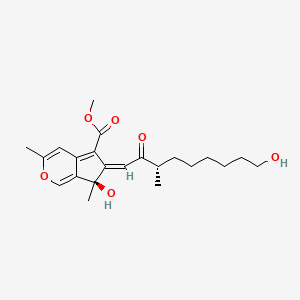
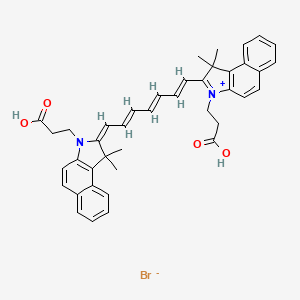
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
